molecular formula C10H13N3O2S B2974496 N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide CAS No. 2094370-53-1

N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide

Cat. No.: B2974496
CAS No.: 2094370-53-1
M. Wt: 239.29
InChI Key: XVQPEKGEVZQMMS-UHFFFAOYSA-N
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Description

N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide is a synthetic organic compound characterized by the presence of a thiazole ring, an amide group, and an alkenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under acidic conditions.

    Amidation: The thiazole derivative is then reacted with an appropriate amine to form the amide linkage. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitrated or halogenated thiazole derivatives.

Scientific Research Applications

N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The amide and alkenyl groups may also play a role in binding to biological targets, affecting various signaling pathways.

Comparison with Similar Compounds

N-{2-[(4-methyl-1,3-thiazol-5-yl)formamido]ethyl}prop-2-enamide can be compared with other thiazole-containing compounds, such as:

    Thiazole: A simpler structure with a wide range of applications in pharmaceuticals and agrochemicals.

    Thiamine (Vitamin B1): An essential nutrient with a thiazole ring, important for metabolic processes.

    Benzothiazole: A fused ring system with applications in dyes, pharmaceuticals, and rubber industry.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methyl-N-[2-(prop-2-enoylamino)ethyl]-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2S/c1-3-8(14)11-4-5-12-10(15)9-7(2)13-6-16-9/h3,6H,1,4-5H2,2H3,(H,11,14)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQPEKGEVZQMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)NCCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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